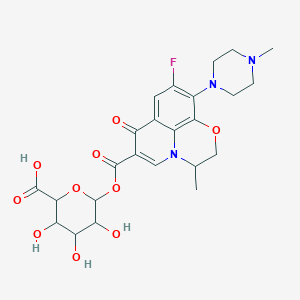

Levofloxacin acyl-b-D-glucuronide

Description

Role of Glucuronidation in Fluoroquinolone Biotransformation

Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is attached to a drug, typically making it more water-soluble and facilitating its excretion. wikipedia.orgpharmacy180.com This process is generally considered a detoxification pathway. nih.gov For the class of fluoroquinolone antibiotics, acyl glucuronidation, which involves the formation of a glucuronide at a carboxylic acid group, is recognized as an important metabolic route. nih.gov

However, the extent of this biotransformation varies among different fluoroquinolones. While levofloxacin (B1675101) is known to undergo minimal metabolism in humans, with less than 5% of the administered dose recovered in urine as metabolites, the formation of its glucuronide metabolite is catalyzed by specific enzymes. drugbank.comfda.gov.phfda.gov.phwikipedia.org In vitro studies using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A1, UGT1A3, and UGT1A9 as being involved in the glucuronidation of levofloxacin. nih.gov

Research comparing several fluoroquinolones has provided insights into the kinetics of this process. The intrinsic clearance (Vmax/Km) for the formation of the acyl glucuronide of levofloxacin was found to be considerably lower than that for other fluoroquinolones like moxifloxacin (B1663623) (MFLX), grepafloxacin (B42181) (GPFX), and sitafloxacin (B179971) (STFX). nih.gov This indicates that while the glucuronidation pathway exists for levofloxacin, it is less efficient compared to other drugs in the same class. nih.gov

Table 1: In Vitro Glucuronidation Kinetics of Various Fluoroquinolones in Human Liver Microsomes

| Fluoroquinolone | Apparent Km (mM) | Intrinsic Clearance (Vmax/Km) Rank Order | Primary UGT Enzymes Involved |

|---|---|---|---|

| Levofloxacin (LVFX) | 1.9 - 10.0 | 4 | UGT1A1, UGT1A3, UGT1A9 |

| Moxifloxacin (MFLX) | 1.9 - 10.0 | 1 | UGT1A1 |

| Grepafloxacin (GPFX) | 1.9 - 10.0 | 2 | UGT1A9 |

| Sitafloxacin (STFX) | 1.9 - 10.0 | 3 | UGT1A1 |

Data sourced from an in vitro study using human liver microsomes. nih.gov

Significance of Acyl Glucuronides in Drug Metabolism Research

Acyl glucuronides, the class of metabolites to which Levofloxacin acyl-β-D-glucuronide belongs, are of particular interest in drug metabolism and toxicology. nih.govresearchgate.net Unlike many other Phase II conjugates that are considered inert, acyl glucuronides are chemically reactive. nih.govnih.gov This reactivity has been linked to the toxic properties of some drugs that contain carboxylic acid groups. nih.gov

The key characteristics of acyl glucuronides that draw scientific attention include:

Chemical Instability : They are labile and can undergo hydrolysis back to the parent drug and pH-dependent intramolecular acyl migration to form various positional isomers of the glucuronic acid conjugate. nih.gov

Covalent Bonding : Their reactivity allows them to form stable, covalent bonds with macromolecules, including plasma and tissue proteins. nih.govnih.gov This process, known as acylation, can alter the structure and function of the modified proteins. nih.gov

Toxicity Implication : The formation of these protein adducts is hypothesized to be a potential mechanism for initiating idiosyncratic adverse drug reactions, possibly through immune-mediated responses. nih.govresearchgate.net While extensive in vitro data supports this reactivity, direct evidence for their toxicity in vivo is less common and is thought to depend on the balance between their formation and clearance. nih.govnih.gov

Due to these properties, the U.S. Food and Drug Administration (FDA) has noted that when a potentially toxic conjugate like an acyl glucuronide is formed, additional safety assessments may be necessary. hyphadiscovery.com

Research Imperatives for Comprehensive Investigation of Levofloxacin Acyl-β-D-Glucuronide

The primary research imperatives include:

Assessment of Chemical Reactivity and Stability : The specific rate of hydrolysis and intramolecular rearrangement of Levofloxacin acyl-β-D-glucuronide under physiological conditions (pH, temperature) needs to be characterized. nih.gov This would determine its half-life and the potential for it to exist long enough to react with other molecules.

Investigation of Covalent Binding Potential : Studies are required to determine if Levofloxacin acyl-β-D-glucuronide forms covalent adducts with human proteins in vitro and, if possible, to detect such adducts in vivo. nih.gov This would help to assess the toxicological risk, if any, associated with this specific metabolite. The availability of the synthesized metabolite for research purposes facilitates these investigations. scbt.comtheclinivex.com

Addressing these research questions is vital to fully profile the biotransformation of levofloxacin and to either confirm or dismiss the toxicological concerns that are generally associated with acyl glucuronide metabolites.

Structure

2D Structure

Properties

IUPAC Name |

6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and in Vitro Biotransformation of Levofloxacin to Its Acyl β D Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Levofloxacin (B1675101) Acyl Glucuronidation

The formation of levofloxacin acyl-β-D-glucuronide is a significant metabolic route. nih.gov Studies have identified that several isoforms of the UGT1A subfamily are involved in this process. Specifically, UGT1A1, UGT1A3, and UGT1A9 have been shown to be involved in the glucuronidation of levofloxacin in human liver microsomes. nih.gov In studies using a bank of human liver microsomes, the glucuronidation activity of levofloxacin showed a high correlation with the activity of UGT1A1. nih.gov

Among a panel of 12 recombinant human UGT enzymes, UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were found to catalyze the glucuronidation of several fluoroquinolones, including levofloxacin. nih.gov

To pinpoint the specific enzymes responsible for levofloxacin glucuronidation, researchers utilize recombinant UGT expression systems. nih.gov These systems, often involving baculovirus-infected insect cells, allow for the expression of single, purified UGT isoforms. nih.gov This technique is essential for overcoming the complexities of the native liver environment where multiple UGTs are present. By incubating levofloxacin with each specific recombinant UGT isoform, it is possible to determine which enzymes have catalytic activity towards the drug. nih.govnih.gov Studies using 12 different recombinant UGT enzymes demonstrated that UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were all capable of catalyzing the glucuronidation of fluoroquinolones like levofloxacin. nih.gov

Enzyme kinetics studies are performed to quantify the efficiency of the glucuronidation process. In experiments with pooled human liver microsomes, the apparent Michaelis-Menten constant (Km) for levofloxacin glucuronidation was determined. nih.gov The intrinsic clearance (Clint), calculated as the ratio of Vmax (maximum reaction velocity) to Km, provides a measure of the metabolic efficiency. Compared to other fluoroquinolones like moxifloxacin (B1663623), grepafloxacin (B42181), and sitafloxacin (B179971), levofloxacin exhibited the lowest intrinsic clearance, indicating a slower rate of glucuronidation. nih.gov

The apparent Km values for the glucuronidation of four fluoroquinolones in human liver microsomes ranged from 1.9 to 10.0 mM. nih.gov The rank order of intrinsic clearance (Vmax/Km) was established as Moxifloxacin > Grepafloxacin > Sitafloxacin >> Levofloxacin. nih.gov

Table 1: Kinetic Parameters for Fluoroquinolone Glucuronidation in Human Liver Microsomes

| Fluoroquinolone | Apparent Km (mM) | Intrinsic Clearance (Clint) Rank Order |

|---|---|---|

| Levofloxacin | 10.0 | 4 |

| Grepafloxacin | 1.9 | 2 |

| Moxifloxacin | 2.4 | 1 |

| Sitafloxacin | 3.2 | 3 |

Data sourced from a comparative study of fluoroquinolones. nih.gov

In Vitro Models for Studying Levofloxacin Acyl-β-D-Glucuronide Formation

Various in vitro models are employed to investigate the formation of levofloxacin acyl-β-D-glucuronide, each offering distinct advantages for studying drug metabolism.

Human liver microsomes (HLMs) are a standard in vitro tool for metabolism studies. helsinki.fi They are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. helsinki.firesearchgate.net Incubating levofloxacin with HLMs in the presence of the co-substrate UDP-glucuronic acid (UDPGA) allows for the direct measurement of glucuronide formation. nih.govhelsinki.fi To overcome the issue of enzyme latency, where the full activity of UGTs may be masked by the microsomal membrane, pore-forming agents like alamethicin (B1591596) are often added to the incubation. helsinki.fi Studies using HLMs have been instrumental in determining the kinetic parameters for levofloxacin glucuronidation and identifying correlations with specific UGT isoform activities. nih.gov

Isolated primary hepatocytes are considered a gold-standard in vitro model for drug metabolism research because they contain the full complement of metabolic enzymes and cofactors, representing a more physiologically relevant system than microsomes. nih.gov Suspension cultures of cryopreserved hepatocytes are commonly used to predict the intrinsic clearance of compounds. youtube.com Although their availability can be limited, immortalized human hepatocarcinoma cell lines like HepG2/C3A are used as a viable alternative due to their unlimited lifespan and stable phenotype. nih.gov Incubating levofloxacin with these cells allows for the study of its metabolism, including the formation of the acyl-β-D-glucuronide, in a complete cellular environment. nih.govyoutube.com

Influence of Co-administered Compounds or Inhibitors on Levofloxacin Acyl Glucuronidation In Vitro

To further characterize the specific UGT isoforms involved in levofloxacin glucuronidation, in vitro inhibition studies are conducted. By observing how known inhibitors of specific UGTs affect the rate of levofloxacin glucuronidation, the contribution of each isoform can be inferred. nih.gov

Table 2: Inhibition of Fluoroquinolone Glucuronidation in Human Liver Microsomes

| Fluoroquinolone | Primary UGT Isoform | Inhibitor | IC50 (µM) |

|---|---|---|---|

| Moxifloxacin | UGT1A1 | Bilirubin | 4.9 |

| Sitafloxacin | UGT1A1 | Bilirubin | 4.7 |

| Grepafloxacin | UGT1A9 | Mefenamic Acid | 9.8 |

Data from a study on fluoroquinolone glucuronidation, providing context for potential levofloxacin inhibition patterns. nih.gov

Advanced Analytical Methodologies for Levofloxacin Acyl β D Glucuronide Characterization and Quantification

Chromatographic Separation Techniques for Glucuronide Metabolites

The separation of drug metabolites, particularly polar conjugates like glucuronides, from the parent drug and endogenous components in biological samples is a critical analytical challenge. nih.gov Glucuronide conjugates are often more water-soluble than their parent compounds, necessitating specific chromatographic strategies for effective separation and retention. nih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstone techniques for the analysis of levofloxacin (B1675101) and its metabolites. jbino.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of levofloxacin in various samples. jbino.come3s-conferences.org The development of a robust HPLC method is crucial for achieving the necessary selectivity and sensitivity to differentiate and quantify levofloxacin and its glucuronide metabolite.

Method development typically involves the optimization of several key parameters:

Stationary Phase: Reversed-phase columns, particularly C18 columns, are most commonly employed for the separation of fluoroquinolones. e3s-conferences.orgresearchgate.netnih.gov Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also offer unique selectivity for polar and charged analytes like levofloxacin and its metabolites. helixchrom.com

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netakademiamedycyny.pl The pH of the aqueous phase is a critical parameter; adjusting the pH with reagents like formic acid, phosphoric acid, or triethylamine (B128534) helps to control the ionization state of the analyte and improve peak shape and retention. researchgate.netnih.gov For instance, one method used a mobile phase of acetonitrile, methanol, and phosphate (B84403) buffer (pH 3) in a 17:3:80 ratio. researchgate.net Another employed a gradient elution with 0.1% aqueous formic acid (pH 3.0) mixed with acetonitrile and methanol. nih.gov

Detection: UV detection is common, with wavelengths around 295 nm often used for levofloxacin. e3s-conferences.orgakademiamedycyny.pl Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths typically set around 295 nm and 500 nm, respectively. researchgate.netmdpi.com

Optimization aims to achieve a short analysis time while ensuring adequate resolution between the parent drug, its metabolites, and any potential interferences. A validated HPLC method for levofloxacin in liquid formulations achieved a run time of just 5 minutes. akademiamedycyny.pl

Table 1: Examples of HPLC Method Parameters for Levofloxacin Analysis

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 akademiamedycyny.pl |

|---|---|---|---|

| Column | Symmetry® C18 (100 mm × 4.6 mm, 3.5 μm) | LiChroCART® Purospher Star C18 (55mm×4mm, 3μm) | C18 Reversed-Phase |

| Mobile Phase | (A) 0.02 M phosphate buffer + 0.2% heptane-1-sulphonic acid (50:50), pH 3; (B) Acetonitrile; (C) Methanol | Gradient of 0.1% aqueous formic acid (pH 3.0), acetonitrile, and methanol | Methanol and aqueous buffer |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | Fluorescence (FLD) | Fluorescence (Ex/Em: 260/455 nm) | UV (295 nm) |

| Run Time | Not specified | Not specified | 5 min |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. researchgate.net This results in markedly improved resolution, higher sensitivity, and significantly faster analysis times, which is highly advantageous for complex metabolite analysis. elsevierpure.comepa.gov

For levofloxacin analysis, UPLC methods have been developed that drastically reduce run times compared to conventional HPLC. One UPLC method successfully analyzed levofloxacin in human plasma with a run time of only 5 minutes, using a C18 column with 1.7 µm particles. elsevierpure.comepa.gov The mobile phase consisted of a 0.4% triethylamine buffer (pH 3) and acetonitrile, pumped at 0.3 mL/min. elsevierpure.comepa.gov The increased efficiency of UPLC is particularly beneficial in metabolomics studies, where numerous metabolites need to be resolved and identified. For example, a UPLC system coupled with mass spectrometry was used to investigate the metabolic profile of Bifidobacterium adolescentis after exposure to levofloxacin, identifying 27 potential biomarkers. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of drug metabolites. researchgate.netresearchgate.net Its high sensitivity and selectivity allow for the detection of low-concentration metabolites in complex biological matrices and provide structural information based on mass-to-charge ratios (m/z). researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an LC-MS/MS system, ions of a specific m/z (precursor ions), such as the protonated molecule of levofloxacin acyl-β-D-glucuronide, are selected and fragmented through collision-induced dissociation. The resulting fragment ions (product ions) create a unique fingerprint that helps to confirm the molecule's identity.

For levofloxacin, the protonated molecule [M+H]⁺ appears at m/z 362.2. nih.govresearchgate.net Upon fragmentation, it produces a characteristic product ion at m/z 318.2, corresponding to the loss of a carboxyl group. researchgate.netresearchgate.netnih.gov The analysis of the glucuronide conjugate would involve identifying its unique precursor ion (molecular weight of levofloxacin, 361.37 g/mol , plus glucuronic acid moiety, 176.12 g/mol , resulting in a conjugate mass of 537.49 g/mol ) and its specific fragmentation pattern. This pattern would likely include fragments corresponding to the intact levofloxacin aglycone (m/z 362.2) and the glucuronic acid moiety itself.

Table 2: Common MS/MS Transitions for Levofloxacin Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Levofloxacin | 362.2 | 318.2 | nih.govresearchgate.net |

| Moxifloxacin (B1663623) | 402.2 | 384.2 | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, providing a high degree of confidence in its identification. Techniques like MALDI-LTQ-Orbitrap MS have been used to analyze levofloxacin, achieving a mass resolution of 60,000. nih.gov At this resolution, the [M+H]⁺ ion for levofloxacin was clearly observed at m/z 362.150, distinguishing it from any background interferences without the need for MS/MS fragmentation. nih.gov This capability is crucial for identifying unknown metabolites like the acyl-glucuronide conjugate and confirming its elemental composition (C₂₄H₂₈FN₃O₁₀). axios-research.com

Before an LC-MS/MS method can be used for reliable quantification in preclinical or in vitro studies, it must undergo rigorous validation to ensure its performance is acceptable. researchgate.netnih.gov Validation is typically performed according to regulatory guidelines and assesses several key parameters. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. Calibration curves for levofloxacin analysis consistently show high correlation coefficients (r² > 0.99). researchgate.netnih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For levofloxacin, intra- and inter-day accuracy are generally within 85-115%, and precision (expressed as coefficient of variation, CV%) is typically below 15%. researchgate.netnih.govnih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com For levofloxacin in plasma or serum, reported LOQs range from 0.1 µg/mL to as low as 10.0 ng/mL, depending on the method's sensitivity. researchgate.netnih.gov

Recovery: This parameter measures the efficiency of the sample extraction process. Studies on levofloxacin report recoveries ranging from 55.2% to over 95%, depending on the extraction technique used. researchgate.netnih.gov

Matrix Effect: This assesses the influence of other components in the biological sample on the ionization of the analyte, which can cause ion suppression or enhancement. researchgate.net It is a critical parameter to evaluate to ensure that the sample matrix does not interfere with quantification. mdpi.com

Table 3: Summary of Validation Parameters for LC-MS/MS Quantification of Levofloxacin in Biological Samples

| Parameter | Reported Value / Range | Sample Matrix | Reference(s) |

|---|---|---|---|

| Linearity (r²) | > 0.99 to > 0.999 | Human Plasma, Serum | researchgate.netnih.govresearchgate.netnih.gov |

| Accuracy | 0.1% to 15.6% (bias); 92.1-104% | Human Serum, Plasma | researchgate.netnih.govresearchgate.net |

| Precision (CV%) | < 11% to < 15% | Human Plasma, Serum | researchgate.netnih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.13 ng/mL to 0.1 µg/mL | Human Serum, Plasma | researchgate.netnih.govresearchgate.net |

| Recovery | 55.2% to > 95% | Human Plasma | researchgate.netnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of the Conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of Synthetic or Isolated Conjugate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, including acyl-β-D-glucuronides. While mass spectrometry provides critical information on molecular weight and fragmentation, NMR offers definitive confirmation of the compound's three-dimensional structure, including the precise location of the glucuronyl moiety and the stereochemistry of the glycosidic bond.

For a synthesized or isolated sample of levofloxacin acyl-β-D-glucuronide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. Key among these are ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum is the first step in structural confirmation. It provides information on the number of different types of protons and their electronic environments. For levofloxacin acyl-β-D-glucuronide, the spectrum would be a composite of signals from the levofloxacin core and the glucuronic acid moiety. The anomeric proton (H-1') of the glucuronic acid is particularly diagnostic. Its chemical shift and coupling constant (J value) can confirm the β-configuration of the glycosidic linkage, which is typical for metabolic glucuronides. A large coupling constant (typically J ≈ 7-8 Hz) for the anomeric proton is characteristic of a trans-diaxial relationship with the H-2' proton, confirming the β-anomer. conicet.gov.ar

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1') of the glucuronide is also indicative of the anomeric configuration. Furthermore, a significant downfield shift in the carboxylic carbon signal of the levofloxacin core, compared to the parent drug, would confirm the formation of an ester linkage with the glucuronic acid. researchgate.net

2D NMR experiments are crucial for assembling the complete structure.

COSY establishes proton-proton couplings within the same spin system, allowing for the tracing of proton networks within the levofloxacin and glucuronide structures. magritek.com

HSQC correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals. magritek.com

HMBC is arguably the most critical experiment for confirming the conjugation site. It reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the anomeric proton (H-1') of the glucuronic acid and the carboxyl carbon of levofloxacin, providing unequivocal evidence of the acyl glucuronide linkage. conicet.gov.armagritek.com

While specific, publicly available NMR data for levofloxacin acyl-β-D-glucuronide is scarce, the expected chemical shifts can be inferred from the known spectra of levofloxacin and glucuronic acid derivatives. conicet.gov.armagritek.com The use of advanced techniques like HPLC-NMR can also be applied for the direct characterization of such glucuronide isomers in complex biological matrices like urine, without the need for extensive purification. nih.gov

Table 1: Key NMR Methodologies for Structural Confirmation

| NMR Experiment | Purpose in Structural Confirmation of Levofloxacin Acyl-β-D-Glucuronide | Expected Key Observations |

| ¹H NMR | Determine proton environment, confirm β-anomeric configuration. | Anomeric proton (H-1') signal with a large coupling constant (J ≈ 7-8 Hz). Signals corresponding to both levofloxacin and glucuronide moieties. |

| ¹³C NMR | Identify all carbon atoms, confirm ester linkage. | Downfield shift of the levofloxacin carboxyl carbon. Anomeric carbon (C-1') signal consistent with β-configuration. |

| COSY | Establish ¹H-¹H spin systems. | Correlation cross-peaks tracing the proton networks within the levofloxacin structure and the glucuronic acid ring. |

| HSQC | Correlate protons to their directly attached carbons. | Cross-peaks linking each proton signal to its corresponding carbon signal. |

| HMBC | Confirm the site of glucuronidation. | A crucial cross-peak between the anomeric proton (H-1') of the glucuronide and the carboxyl carbon of levofloxacin. |

Sample Preparation Strategies from Biotransformation Systems and Animal Biological Fluids

The accurate quantification and characterization of levofloxacin acyl-β-D-glucuronide from complex matrices such as biotransformation media and biological fluids (e.g., plasma, serum, urine) necessitates robust and efficient sample preparation. The primary goals are to remove interfering endogenous components like proteins and salts, concentrate the analyte, and ensure its stability, as acyl glucuronides can be prone to hydrolysis and acyl migration. mdpi.com

From Biotransformation Systems:

In studies involving the biotransformation of levofloxacin by microorganisms, such as the white-rot fungus Coriolopsis gallica, the sample matrix is typically the culture medium. mdpi.comnih.gov Preparation often involves simple steps to separate the metabolite from the fungal biomass and proteins.

Centrifugation/Filtration: The culture is first centrifuged to pellet the fungal cells. The resulting supernatant, which contains the secreted metabolites, is then often filtered (e.g., through a 0.22 or 0.45 µm filter) to remove any remaining particulate matter.

Protein Precipitation: For media rich in secreted proteins, a protein precipitation step may be employed. This typically involves adding a water-miscible organic solvent like acetonitrile or methanol to the supernatant, followed by centrifugation to remove the precipitated proteins. researchgate.net

Direct Injection: In some cases, if the concentration of the metabolite is high enough and the matrix is relatively clean, the filtered supernatant can be directly injected into an HPLC or LC-MS system for analysis. mdpi.com

From Animal Biological Fluids:

Sample preparation from biological fluids like plasma, serum, and urine is more challenging due to the higher complexity of the matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma and serum samples. researchgate.netnih.gov An organic solvent (e.g., acetonitrile, methanol) is added to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in a less clean sample compared to LLE or SPE and can lead to ion suppression in mass spectrometry.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). For levofloxacin and its metabolites in urine, a mixture of dichloromethane (B109758) and chloroform (B151607) has been used. nih.gov The pH of the aqueous phase is often adjusted to optimize the partitioning of the target analyte into the organic phase. The organic layer is then evaporated and the residue is reconstituted in the mobile phase for analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological fluids. mdpi.comvjol.info.vn It utilizes a solid sorbent packed into a cartridge to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. For fluoroquinolones, various SPE cartridges are available, including polymeric reversed-phase and ion-exchange sorbents. Automated SPE systems can provide high-throughput and reproducible extraction. mdpi.com

The choice of method depends on the specific biological matrix, the required sensitivity, the analytical technique being used, and the throughput needed. For acyl glucuronides, it is crucial to maintain acidic conditions (e.g., by adding formic acid) throughout the sample preparation and storage process to minimize hydrolysis and intramolecular acyl migration. mdpi.com

Table 2: Comparison of Sample Preparation Techniques for Biological Fluids

| Technique | Principle | Advantages | Disadvantages | Application Example |

| Protein Precipitation (PPT) | Solubilization of analyte in an organic solvent while precipitating proteins. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects and ion suppression. | Extraction of levofloxacin from human plasma using methanol. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective by adjusting pH. | Labor-intensive, requires larger volumes of organic solvents. | Extraction of fluoroquinolones from urine using a dichloromethane/chloroform mixture. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted. | High recovery, clean extracts, high concentration factor, can be automated. | More expensive, method development can be complex. | Automated extraction of levofloxacin from human serum using a pre-column. mdpi.com |

Dispositional Pharmacokinetics of Levofloxacin Acyl β D Glucuronide in Preclinical Models and in Vitro Systems

Absorption and Distribution Characteristics in Preclinical Species or Permeability Models

The absorption and distribution of levofloxacin (B1675101) itself are characterized by rapid and nearly complete absorption after oral administration, with wide distribution throughout the body. drugbank.comnih.gov However, the physicochemical properties of its acyl-β-D-glucuronide metabolite, being more polar, suggest that its membrane permeability is limited. frontiersin.org Consequently, its movement across biological membranes is highly dependent on transport proteins. frontiersin.org

The disposition of glucuronide conjugates is heavily reliant on membrane transporters. frontiersin.org While specific studies on the transport of levofloxacin acyl-β-D-glucuronide are limited, the behavior of similar glucuronidated compounds provides a framework for understanding its likely transport mechanisms. Uptake transporters like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of conjugates into the liver and kidneys. frontiersin.org Conversely, efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are responsible for their expulsion into bile, urine, and the intestinal lumen. frontiersin.org

For the parent compound, levofloxacin, interactions with organic cation transporters have been observed in kidney epithelial cell lines. nih.gov Specifically, levofloxacin has been shown to inhibit the apical H+/organic cation antiport system. nih.gov It also interacts with the human renal organic cation transporter hOCT2. nih.gov Given that glucuronidation increases the anionic nature of a molecule, it is plausible that levofloxacin acyl-β-D-glucuronide is a substrate for anionic drug transporters like OATPs and MRPs. The parent drug, levofloxacin, has been identified as a substrate for influx transporters. nih.gov

Table 1: Potential Transporters Involved in Levofloxacin Acyl-β-D-Glucuronide Disposition

| Transporter Family | Potential Role | Location |

|---|---|---|

| OATPs (Organic Anion Transporting Polypeptides) | Hepatic and renal uptake | Liver, Kidney |

| MRPs (Multidrug Resistance-Associated Proteins) | Biliary and urinary efflux | Liver, Kidney, Intestine |

| BCRP (Breast Cancer Resistance Protein) | Biliary and intestinal efflux | Liver, Intestine |

Levofloxacin is known to penetrate well into various body tissues, often achieving concentrations higher than in plasma. drugbank.comnih.gov However, the distribution of its glucuronide metabolite is expected to be different due to its increased polarity. Studies on other drugs that form acyl glucuronides, such as diflunisal, have shown that these metabolites can covalently bind to tissues, including the liver, kidney, and bladder. nih.gov A study on levofloxacin in humans who received a 100 mg oral dose showed that gallbladder tissue concentrations ranged from 0.58 to 1.99 µg/g. nih.gov The concentration of the glucuronide metabolite in the common duct bile was found to be between 0.9% and 36.0% of the administered dose. nih.gov

In a study using a kidney epithelial cell line (OK cells), it was found that the basolateral-to-apical transcellular transport of levofloxacin was greater than in the opposite direction, suggesting active secretion into the urine. nih.gov While this study focused on the parent drug, the high concentration of the glucuronide in bile suggests significant hepatic uptake and subsequent biliary excretion of the metabolite. nih.gov

Excretion Pathways of the Acyl-β-D-Glucuronide Conjugate in Animal Models

The primary route of elimination for the parent drug, levofloxacin, is via the kidneys, with approximately 87% of an oral dose excreted unchanged in the urine within 48 hours. drugbank.com A smaller fraction is found in the feces. drugbank.com The excretion of the acyl-β-D-glucuronide conjugate, however, involves both renal and biliary pathways.

The renal clearance of levofloxacin involves both glomerular filtration and tubular secretion. nih.gov The transport of levofloxacin in kidney epithelial cells suggests the involvement of organic cation transporters. nih.gov Specifically, levofloxacin interacts with the apical H+/organic cation antiport system and inhibits the transport of other cations. nih.gov It also competitively inhibits the human renal organic cation transporter hOCT2. nih.gov

Given that levofloxacin acyl-β-D-glucuronide is an anion, its renal excretion is likely mediated by organic anion transporters in the kidney. Transporters like OATs are responsible for the uptake of anionic compounds from the blood into the proximal tubule cells, while transporters like MRPs and BCRP mediate their efflux into the tubular lumen for excretion in urine. frontiersin.org

Biliary excretion is a significant pathway for the elimination of glucuronide metabolites. frontiersin.org A study in humans demonstrated the presence of levofloxacin glucuronide in the common duct bile, with concentrations ranging from 0.9% to 36.0% of the administered 100 mg dose. nih.gov This indicates substantial hepatic uptake and subsequent excretion into the bile.

The excretion of drug glucuronides into the bile raises the possibility of enterohepatic recirculation. nih.govwikipedia.org This process involves the hydrolysis of the glucuronide back to the parent drug by β-glucuronidases present in the gut microbiota. nih.gov The re-formed parent drug can then be reabsorbed into the systemic circulation, potentially prolonging its half-life. wikipedia.org For a drug to undergo significant enterohepatic circulation, its glucuronide metabolite must be excreted in the bile and subsequently hydrolyzed in the intestine. nih.gov The presence of levofloxacin glucuronide in bile suggests a potential for this recirculation to occur. nih.gov

In Vitro and In Vivo Deconjugation/Hydrolysis of Levofloxacin Acyl-β-D-Glucuronide (e.g., β-Glucuronidase Activity)

The stability of levofloxacin acyl-β-D-glucuronide is influenced by both pH-dependent chemical hydrolysis and enzymatic hydrolysis mediated by β-glucuronidases. nih.gov β-Glucuronidases are enzymes that catalyze the cleavage of glucuronic acid from various substrates, including drug-glucuronide conjugates. nih.govsigmaaldrich.com These enzymes are found in various mammalian tissues and are also produced by the gut microbiome. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Levofloxacin |

| Levofloxacin acyl-β-D-glucuronide |

| Ofloxacin |

| Desmethyl-levofloxacin |

| Levofloxacin-N-oxide |

| Grepafloxacin (B42181) |

| Moxifloxacin (B1663623) |

| Sitafloxacin (B179971) |

| Trovafloxacin |

| Tetraethylammonium |

| Cimetidine |

| p-Aminohippurate |

| 4-4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) |

| DX-619 |

| Creatinine |

| Diflunisal |

| D-glucaro-1,4-lactone |

| Bilirubin |

| Mefenamic acid |

| Propofol |

Pharmacokinetic Modeling and Simulation of Conjugate Disposition in Preclinical Contexts

The pharmacokinetic modeling and simulation of levofloxacin acyl-β-D-glucuronide disposition in preclinical settings present a complex challenge due to the interplay between the parent drug's kinetics, the formation and distribution of the glucuronide metabolite, and its subsequent elimination. While dedicated pharmacokinetic models for levofloxacin acyl-β-D-glucuronide are not extensively reported in publicly available literature, its disposition can be inferred and simulated using established principles of drug metabolism and pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling. etsu.edunih.govetsu.edunih.govnih.gov

Pharmacokinetic models for the parent drug, levofloxacin, are well-established in preclinical species like rats. nih.govmagtech.com.cnmdpi.comresearchgate.netnih.gov These models typically describe the distribution and elimination of levofloxacin, which is primarily cleared unchanged through the kidneys. nih.gov However, a fraction of the dose undergoes metabolism to form metabolites, including the acyl-β-D-glucuronide. To simulate the disposition of this conjugate, a parent-metabolite PBPK model is the most appropriate tool.

A typical PBPK model for levofloxacin and its glucuronide metabolite in a preclinical species such as the rat would consist of several key components:

System Parameters: These include physiological parameters of the preclinical model, such as organ volumes, blood flow rates, and tissue composition. nih.govmdpi.com

Drug-Specific Parameters for Levofloxacin: These parameters, often derived from in vitro and preclinical in vivo studies, include tissue-to-plasma partition coefficients, plasma protein binding, and renal and metabolic clearance. etsu.edumdpi.comnih.gov

Formation and Disposition of the Glucuronide Conjugate: This component of the model is crucial and would incorporate:

Formation Rate: The rate of formation of levofloxacin acyl-β-D-glucuronide, primarily in the liver, would be described by enzymatic kinetics, likely involving UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using liver microsomes or hepatocytes from preclinical species would be necessary to determine the intrinsic clearance for this pathway. nih.govnih.gov

Distribution: The distribution of the formed glucuronide into various tissues would be governed by its own physicochemical properties, such as its polarity and affinity for transporters. Acyl glucuronides are often substrates for efflux transporters like multidrug resistance-associated proteins (MRPs), which can significantly influence their distribution into blood and bile. nih.gov

Elimination: The elimination of the glucuronide conjugate would primarily occur via renal and/or biliary excretion. The respective clearance values would need to be determined from preclinical studies.

Simulating the Disposition in Preclinical Contexts

Once developed and validated with experimental data, such a PBPK model can be used to simulate the concentration-time profiles of both levofloxacin and its acyl-β-D-glucuronide conjugate in various tissues and fluids of the preclinical model. These simulations can provide valuable insights into:

The fraction of the levofloxacin dose that is metabolized to the glucuronide.

The potential for accumulation of the glucuronide in specific organs.

The impact of altered physiology (e.g., renal impairment) on the disposition of both the parent and the metabolite.

The table below presents a hypothetical structure for the key parameters that would be required for a PBPK model of levofloxacin and its acyl-β-D-glucuronide in a rat model. The values for levofloxacin are based on published data, while the parameters for the glucuronide are illustrative of what would need to be determined experimentally.

Table 1: Key Parameters for a Hypothetical PBPK Model of Levofloxacin and Levofloxacin Acyl-β-D-Glucuronide in Rats

| Parameter | Levofloxacin | Levofloxacin Acyl-β-D-Glucuronide | Source/Method of Determination |

| Physicochemical Properties | |||

| Molecular Weight | 261.3 g/mol | 437.4 g/mol | Chemical Structure |

| logP | 0.5 | Lower than parent | Experimental/In Silico Prediction |

| Absorption (Oral) | |||

| Absorption Rate Constant (ka) | High | Not Applicable | In vivo studies |

| Bioavailability (F) | ~100% | Not Applicable | In vivo studies |

| Distribution | |||

| Volume of Distribution (Vd) | ~1.1 L/kg nih.gov | Likely smaller than parent | In vivo studies/PBPK modeling |

| Plasma Protein Binding | 24-38% nih.gov | To be determined | In vitro equilibrium dialysis |

| Tissue:Plasma Partition Coefficients | Determined for major organs | To be determined | In vitro tissue binding studies/In silico prediction |

| Metabolism | |||

| Intrinsic Clearance (CLint, formation) | Not Applicable | To be determined from rat liver microsomes | In vitro metabolism studies |

| Elimination | |||

| Renal Clearance (CLr) | High, major route nih.gov | To be determined | In vivo studies |

| Biliary Clearance (CLb) | Minor nih.gov | To be determined, potentially significant | In vivo studies |

| Half-life (t1/2) | ~4 hours magtech.com.cn | To be determined | In vivo studies/PBPK modeling |

Challenges in Modeling Acyl Glucuronide Disposition

The modeling and simulation of acyl glucuronide disposition are known to be challenging. nih.govnih.gov A key difficulty lies in the accurate in vitro-to-in vivo extrapolation (IVIVE) of metabolic clearance. arxiv.org The activity of UGT enzymes in vitro can be highly dependent on the experimental conditions, and the presence of transporters in the intact liver can lead to discrepancies between in vitro and in vivo clearance. nih.govnih.gov Furthermore, the chemical instability of some acyl glucuronides and their propensity for intramolecular acyl migration can complicate their quantification and modeling.

Biological and Mechanistic Relevance of Levofloxacin Acyl β D Glucuronide Excluding Clinical Outcomes

Impact on Parent Drug (Levofloxacin) Pharmacokinetics Through Elimination Pathway Competition

This metabolic conversion is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. nih.gov In vitro studies using human liver microsomes have identified that several UGT isoforms, including UGT1A1, UGT1A3, and UGT1A9, are involved in the glucuronidation of levofloxacin (B1675101). nih.gov The formation of the glucuronide metabolite introduces a potential for competition with the parent drug for elimination pathways. Both levofloxacin and its glucuronide metabolite may compete for the same renal transporters involved in tubular secretion, potentially altering the renal clearance and, consequently, the plasma concentration and half-life of levofloxacin. However, the clinical significance of this competition is considered minimal due to the low extent of levofloxacin metabolism. nih.gov

Table 1: Kinetic Parameters for Fluoroquinolone Glucuronidation in Human Liver Microsomes nih.gov

| Fluoroquinolone | Apparent Km (mM) |

|---|---|

| Levofloxacin (LVFX) | 10.0 |

| Moxifloxacin (B1663623) (MFLX) | 1.9 |

| Grepafloxacin (B42181) (GPFX) | 4.3 |

| Sitafloxacin (B179971) (STFX) | 5.5 |

This table is based on data from a study investigating the in vitro formation of fluoroquinolone glucuronides.

In Vitro Evaluation of Potential Intrinsic Bioactivity of the Conjugate (e.g., Enzyme Inhibition, Receptor Binding)

The intrinsic bioactivity of levofloxacin acyl-β-D-glucuronide itself has been a subject of scientific inquiry, particularly concerning its potential to interact with enzymes or receptors. Acyl glucuronides as a class of metabolites are known to be potentially reactive. nih.govnih.gov This reactivity stems from their ability to undergo intramolecular rearrangement (acyl migration) and to form covalent bonds with proteins, a process known as transacylation. nih.gov Such interactions can potentially lead to altered protein function or elicit an immune response, although this is a general characteristic of acyl glucuronides and not specifically documented for the levofloxacin conjugate in the provided context.

Specific in vitro studies on the bioactivity of levofloxacin acyl-β-D-glucuronide are not extensively detailed in the available literature. However, research into the parent compound, levofloxacin, shows it has inhibitory activity against DNA gyrase, a key bacterial enzyme. nih.gov There is no direct evidence from the provided search results to suggest that the glucuronide conjugate retains this antibacterial activity. The structural modification of the carboxylic acid group through glucuronidation is likely to significantly alter its ability to bind to the bacterial target.

Further research is necessary to fully elucidate the potential for levofloxacin acyl-β-D-glucuronide to inhibit enzymes or bind to receptors in a way that could have biological consequences.

Role as a Substrate or Inhibitor of Drug Transporters in In Vitro Systems

The interaction of levofloxacin acyl-β-D-glucuronide with drug transporters is a critical aspect of its biological relevance. Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a crucial role in the absorption, distribution, and elimination of drugs and their metabolites.

In vitro studies have demonstrated that acyl glucuronides can be substrates for various transporters. For instance, the acyl glucuronide of diclofenac (B195802) has been shown to be a substrate for renal transporters like OAT1, OAT2, OAT3, MRP2, BCRP, and OAT4, as well as hepatic transporters such as MRP2, BCRP, OATP1B1, OATP2B1, OAT2, and MRP3. nih.gov While specific data for levofloxacin acyl-β-D-glucuronide is not as detailed, it is plausible that as an organic anion, it would also interact with members of the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.

The parent drug, levofloxacin, is known to be a substrate for transporters involved in renal tubular secretion. nih.gov Studies in rats suggest the presence of an active transport process for levofloxacin in the stomach. researchgate.net Given that the glucuronide metabolite is also eliminated via renal pathways, it is highly likely to be a substrate for one or more of the transporters responsible for the secretion of organic anions from the blood into the urine. Competition between levofloxacin and its glucuronide for these transporters could, as mentioned earlier, influence the pharmacokinetics of the parent drug.

There is no specific information in the provided results to indicate whether levofloxacin acyl-β-D-glucuronide acts as an inhibitor of these transporters. Such inhibition could potentially lead to drug-drug interactions if co-administered with other drugs that are substrates for the same transporters.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Levofloxacin acyl-β-D-glucuronide |

| Levofloxacin |

| Ofloxacin |

| Moxifloxacin |

| Grepafloxacin |

| Sitafloxacin |

| Diclofenac |

| Bilirubin |

| Mefenamic acid |

| Glutathione |

Research Applications, Methodological Innovations, and Future Perspectives on Levofloxacin Acyl β D Glucuronide

Utility of Levofloxacin (B1675101) Acyl-β-D-Glucuronide as a Reference Standard in Metabolism Studies

The quantification of acyl glucuronides, including Levofloxacin Acyl-β-D-Glucuronide, necessitates the use of authentic and pure reference standards. nih.gov This is because the ionization of the parent drug and its acyl glucuronide metabolite can vary unpredictably under identical liquid chromatography-mass spectrometry (LC-MS) conditions. nih.govacanthusresearch.com Consequently, the availability of a well-characterized Levofloxacin Acyl-β-D-Glucuronide standard is crucial for accurate pharmacokinetic and metabolism studies.

Reference standards of drug metabolites like Levofloxacin Acyl-β-D-Glucuronide are essential for their positive identification and quantification in various biological fluids such as blood and urine. acanthusresearch.com These standards are employed in the development and validation of bioanalytical methods, ensuring the accuracy and reliability of the data generated during preclinical and clinical research. researchgate.net The synthesis of the acyl glucuronide metabolite may be required for its quantitative measurement in both human and preclinical species to conduct a thorough safety risk assessment, especially if a clear link between the metabolite and toxicity is established in preclinical studies. researchgate.net

However, a significant challenge in utilizing these standards is their inherent instability. Acyl glucuronides are known to be labile, and their stability can be influenced by factors such as pH, temperature, and the specific chemical structure of the aglycone. researchgate.net This instability can lead to intramolecular acyl migration, forming isomeric conjugates, or hydrolysis back to the parent drug. researchgate.netnih.gov Therefore, careful handling and storage procedures are critical to maintain the integrity of the reference standard and ensure the generation of reliable data. researchgate.net

To circumvent the challenges associated with the chemical synthesis and stability of acyl glucuronide standards, some research approaches have utilized biosynthesized acyl glucuronides. nih.gov In this method, the metabolite is produced in vitro using systems like human liver microsomes, and the resulting lyophilized extract serves as a surrogate for the synthetic standard. nih.gov This approach can be particularly useful in early drug discovery for risk assessment without the immediate need for a chemically synthesized standard. nih.govnih.gov

Table 1: Applications of Levofloxacin Acyl-β-D-Glucuronide as a Reference Standard

| Application | Description | Key Considerations |

| Quantitative Bioanalysis | Accurate measurement of metabolite concentrations in biological matrices (plasma, urine, etc.). | Requires a pure and stable reference standard for calibration curves. |

| Metabolite Identification | Confirmation of the structure of the metabolite formed in vivo or in vitro. | Comparison of chromatographic and mass spectrometric properties with the standard. |

| Pharmacokinetic Studies | Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite. | Essential for understanding the metabolite's contribution to the overall drug disposition. |

| In Vitro Metabolism Studies | Characterization of the enzymes involved in the formation of the glucuronide. | Used as a positive control and for kinetic parameter determination. |

| Toxicology Studies | Assessment of the potential toxicity of the metabolite. | May be dosed directly to preclinical species to evaluate its safety profile. |

Application in Preclinical Drug Discovery and Development for Metabolism Pathway Assessment

The assessment of metabolic pathways is a critical component of preclinical drug discovery and development. For drugs containing a carboxylic acid moiety, such as levofloxacin, acyl glucuronidation represents a significant metabolic route. nih.gov Understanding the formation and disposition of Levofloxacin Acyl-β-D-Glucuronide is therefore essential for a comprehensive evaluation of the drug's metabolic profile.

In preclinical studies, the formation of acyl glucuronides is investigated using in vitro systems like human liver microsomes and cDNA-expressed recombinant human UDP-glucuronosyltransferase (UGT) enzymes. nih.gov These studies help to identify the specific UGT isoforms responsible for the glucuronidation of the drug. For instance, research has shown that UGT1A1, 1A3, and 1A9 are involved in the glucuronidation of levofloxacin in human liver microsomes. nih.gov

The formation of acyl glucuronides can have significant implications for drug safety, as these metabolites can be chemically reactive and potentially lead to idiosyncratic drug toxicities. researchgate.nethyphadiscovery.com Therefore, early assessment of the potential for acyl glucuronide formation and reactivity is a key aspect of preclinical safety evaluation. nih.govnih.gov In vitro assays are employed to assess the risk associated with these metabolites, including their stability and potential for bioactivation. nih.govnih.gov

Table 2: Preclinical Assessment of Levofloxacin Acyl-β-D-Glucuronide Formation

| In Vitro System | Purpose | Key Findings for Fluoroquinolones |

| Human Liver Microsomes | To study the overall glucuronidation activity in a complex enzyme system. | Demonstrated the formation of acyl glucuronides for several fluoroquinolones, including levofloxacin. nih.gov |

| Recombinant UGT Enzymes | To identify the specific UGT isoforms responsible for glucuronidation. | UGT1A1, 1A3, 1A7, and 1A9 were found to catalyze the glucuronidation of fluoroquinolones. nih.gov |

| Hepatocytes | To provide a more physiologically relevant in vitro model for metabolism studies. | Considered a promising system for evaluating human clearance behavior of drug candidates. nih.gov |

Advancements in In Vitro-In Vivo Extrapolation (IVIVE) Models for Glucuronide Prediction (Preclinical Focus)

In vitro-in vivo extrapolation (IVIVE) is a computational modeling technique used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.govfrontiersin.org For drugs that undergo significant glucuronidation, such as levofloxacin, accurate IVIVE models are essential for predicting their clearance and potential for drug-drug interactions. nih.govresearchgate.net

However, the prediction of in vivo glucuronidation from in vitro data is often challenging. nih.govresearchgate.net One of the key complexities is the phenomenon of "latency" observed in in vitro systems like liver microsomes. nih.govresearchgate.net The active site of UGT enzymes is located within the lumen of the endoplasmic reticulum, creating a diffusional barrier for the substrate and the cofactor, UDPGA. nih.gov This can lead to an underestimation of in vitro clearance, which in turn results in an underprediction of in vivo clearance. nih.govresearchgate.net

To address these challenges, several advancements have been made in IVIVE modeling for glucuronide prediction. These include:

Use of more physiologically relevant in vitro systems: While liver microsomes are commonly used, hepatocytes are increasingly being recognized as a more promising in vitro system for predicting human clearance. nih.govnih.gov Cryopreserved human hepatocytes, for instance, have been shown to provide more accurate predictions of in vivo hepatic clearance. dntb.gov.ua

Incorporation of transporter effects: The disposition of glucuronide metabolites is not solely dependent on their formation but also on the activity of uptake and efflux transporters. researchgate.netnih.gov Modern IVIVE and physiologically based pharmacokinetic (PBPK) models are increasingly incorporating the kinetics of these transporters to improve the accuracy of predictions. researchgate.net

Development of sophisticated PBPK models: PBPK models provide a mechanistic framework to integrate in vitro data with physiological information to simulate the in vivo pharmacokinetics of a drug. researchgate.netresearchgate.net These models can account for complex processes such as enterohepatic recycling and tissue-specific metabolism, leading to more reliable predictions of glucuronide disposition. researchgate.net

Refinement of in vitro assay conditions: Optimizing in vitro incubation conditions, for example by including serum in the incubation medium, has been shown to improve the accuracy of clearance predictions. dntb.gov.ua

These advancements are contributing to a better understanding of the factors that influence glucuronide disposition and are improving the ability to prospectively predict the clinical pharmacokinetics of drugs that are cleared via glucuronidation.

Emerging Analytical and Bioanalytical Techniques for Conjugate Profiling

The accurate and sensitive quantification of drug conjugates like Levofloxacin Acyl-β-D-Glucuronide is crucial for understanding their pharmacokinetic and toxicological profiles. researchgate.net Several analytical and bioanalytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with various detectors being the cornerstone.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of levofloxacin and its metabolites from biological matrices. slideshare.net The method's simplicity, accuracy, specificity, and reproducibility make it suitable for bioanalytical applications. Different mobile phases and column chemistries are optimized to achieve good separation and peak resolution. caribjscitech.com For instance, a mobile phase of acetonitrile (B52724) and 0.4% triethylamine (B128534) has been used for the determination of levofloxacin in rat plasma.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of drug metabolites. nih.gov These techniques offer high sensitivity and selectivity, allowing for the detection of low levels of metabolites in complex biological samples. High-resolution mass spectrometry (HRMS) is particularly valuable for the structural characterization of novel or unexpected metabolites. nih.gov

Emerging Techniques: The increasing complexity of drug molecules, such as bioconjugates, has driven the development of more advanced analytical strategies. nih.gov Hybrid ligand-binding assay-liquid chromatography-mass spectrometry (LBA-LC-MS) methods are emerging as a powerful approach for the bioanalysis of complex biologics, offering the advantages of both platforms. nih.gov

Sample Handling and Stability: A critical aspect of analyzing acyl glucuronides is their inherent instability. researchgate.net These conjugates can undergo hydrolysis and intramolecular acyl migration, which can lead to inaccurate quantification. researchgate.net Therefore, careful sample collection, handling, and storage procedures, including sample stabilization, are essential to ensure the integrity of the analyte and the reliability of the analytical data. researchgate.net

The continuous evolution of analytical technologies is enabling a more comprehensive profiling of drug conjugates, providing deeper insights into their metabolic fate and potential biological consequences.

Future Research Directions in Understanding Acyl Glucuronide Disposition and Interaction Potential

While significant progress has been made in understanding the formation and reactivity of acyl glucuronides, several areas warrant further investigation to improve the prediction of their disposition and interaction potential.

Improving In Vitro to In Vivo Extrapolation (IVIVE): A major challenge remains the accurate prediction of in vivo clearance and drug-drug interactions (DDIs) from in vitro data for compounds undergoing glucuronidation. nih.govresearchgate.net Future research should focus on refining IVIVE and PBPK models by incorporating a more comprehensive understanding of the interplay between metabolism and transport processes. researchgate.net This includes characterizing the kinetics of both UGT enzymes and relevant uptake and efflux transporters in various tissues.

Understanding the Role of Covalent Binding: Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins, potentially leading to adverse drug reactions. nih.govnih.gov While in vitro studies have demonstrated this reactivity, the in vivo consequences are not fully understood. nih.gov Future research should aim to establish a clearer link between covalent adduct formation and potential toxicity. This could involve developing more sensitive methods for detecting and quantifying protein adducts in vivo and elucidating the specific protein targets and the functional consequences of their modification. It is also important to consider that while all carboxylate drugs that form reactive acyl glucuronides will likely form covalent drug-protein adducts, this is often a benign process. nih.gov

Developing Novel Therapeutic Strategies: A deeper understanding of the factors that govern acyl glucuronide reactivity and disposition could inform the design of safer drugs. For example, medicinal chemistry efforts could focus on designing molecules that are less prone to forming reactive acyl glucuronides or that have a lower potential for covalent binding. mdpi.com Additionally, exploring strategies to mitigate the potential toxicity of acyl glucuronides, such as co-administration of agents that can trap reactive intermediates, could be a valuable area of research.

Q & A

Q. What analytical methods are recommended for quantifying levofloxacin acyl-β-D-glucuronide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is the gold standard. Method validation must account for the compound’s instability: samples should be stored at ≤-80°C, and acidic conditions (pH ≤3) should be maintained during processing to minimize hydrolysis and acyl migration . UV spectrophotometry is less specific but can be used for preliminary screening if cross-reactivity with structurally similar metabolites is ruled out .

Q. How should levofloxacin acyl-β-D-glucuronide be handled to ensure stability during experiments?

Stability is pH- and temperature-dependent. Store lyophilized forms at -20°C in moisture-proof containers. For aqueous solutions, use buffers at pH ≤3 and avoid prolonged exposure to room temperature (>4 hours). Stability studies should include periodic testing via HPLC to monitor degradation . Lab safety protocols (e.g., NIOSH-approved gloves, face shields) are critical due to its reactive acyl group .

Q. How can researchers assess nonspecific binding of levofloxacin acyl-β-D-glucuronide in enzyme systems?

Use equilibrium dialysis or ultrafiltration to measure unbound fractions. For example, in human liver microsomes (HLMs) or recombinant CYP2C8 systems, nonspecific binding typically ranges from 5%–10% (Table 1 in ). Pre-incubation with 0.1% w/v bovine serum albumin (BSA) may reduce binding artifacts in Supersomes, though effects vary by enzyme source .

Q. What protocols are recommended for preparing levofloxacin acyl-β-D-glucuronide adducts with plasma proteins?

Incubate the glucuronide with human serum albumin (HSA) or plasma at physiological pH (7.4) and 37°C for 24–48 hours. Adduct formation can be quantified via SDS-PAGE with Coomassie staining or immunoblotting using anti-adduct antibodies. Include controls with non-reactive analogs to confirm specificity .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize levofloxacin acyl-β-D-glucuronide adsorption in environmental studies?

Use a central composite design (CCD) with factors like adsorbent dose, pH, and initial concentration. For example, a 20-run CCD with three center points effectively models nonlinear interactions (Table 1 in ). Validate the model using ANOVA and confirmatory experiments. Nonlinear isotherm models (e.g., Freundlich) better describe adsorption kinetics than linear models .

Q. How should researchers address variability in CYP2C8 inactivation studies across enzyme sources?

Variability arises from differences in lipid composition and CYP2C8 expression levels. Compare results across HLMs, Bactosomes, and multiple Supersome lots (e.g., lot 7053001 vs. 5057003). Use BSA (0.1% w/v) to normalize free fatty acid interference in Supersomes, and validate findings with kinetic binding assays (e.g., spectral dissociation constants, Ks) .

Q. What methodology is used to determine time-dependent inactivation kinetics (KI and kinact) for CYP2C8 inhibition?

Pre-incubate the glucuronide with NADPH-fortified enzyme systems (e.g., Bactosomes) at varying concentrations (0–250 µM) and time points (0–30 min). Residual CYP2C8 activity is measured using paclitaxel 6α-hydroxylation. Fit data to the Kitz-Wilson equation to derive KI (binding affinity) and kinact (maximal inactivation rate). For example, clopidogrel acyl-β-D-glucuronide showed KI = 14 µM and kinact = 0.054 min⁻¹ in Bactosomes .

Q. Which statistical approaches mitigate false discovery rates (FDR) in multi-omics studies of glucuronide toxicity?

Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons. For 100 hypotheses with a target FDR of 5%, rank p-values ascendingly and reject all where p(i) ≤ (i/100) × 0.05. This method increases power compared to Bonferroni correction while controlling error rates .

Q. How can protein adducts of levofloxacin acyl-β-D-glucuronide be characterized in toxicological studies?

Use LC-MS/MS to identify adduct formation sites. Digest adducted proteins (e.g., HSA) with trypsin, enrich modified peptides using immunoprecipitation, and map modifications via collision-induced dissociation. Quantify adduct levels using stable isotope-labeled internal standards .

Q. What experimental designs evaluate pH-dependent reactivity in acyl glucuronide-mediated nucleic acid damage?

Incubate the glucuronide with plasmid DNA or synthetic oligonucleotides across a pH gradient (4.0–7.4). Measure strand breaks via gel electrophoresis or comet assays. Compare results to negative controls (e.g., heat-inactivated glucuronide) and validate with mass spectrometry to detect covalent adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.